molecular formula C17H17N5O B6419366 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole CAS No. 876685-79-9

3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole

Cat. No.: B6419366
CAS No.: 876685-79-9
M. Wt: 307.35 g/mol
InChI Key: SBVGQTNJRPEYKO-UHFFFAOYSA-N
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Description

3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring, a piperazine moiety, and an indazole core, making it a versatile candidate for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole is unique due to its combination of a pyridine ring, piperazine moiety, and indazole core, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in medicinal chemistry and pharmacology, making it a valuable compound for scientific research .

Properties

IUPAC Name

1H-indazol-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(16-13-5-1-2-6-14(13)19-20-16)22-11-9-21(10-12-22)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGQTNJRPEYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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